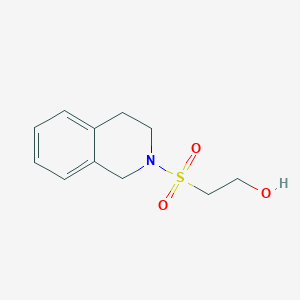![molecular formula C15H22N2O B7581764 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological and pathological processes. PACAP-27 is derived from the precursor protein, preproPACAP, which is expressed in the central and peripheral nervous systems. The purpose of
Mécanisme D'action
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide exerts its effects by binding to three G protein-coupled receptors, PAC1, VPAC1, and VPAC2. The binding of 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide to these receptors activates various intracellular signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects, including the regulation of neurotransmitter release, neuronal survival, synaptic plasticity, immune function, and energy metabolism. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has also been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in lab experiments include its high potency, specificity, and stability. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide can also be easily synthesized using SPPS or recombinant DNA technology. However, the limitations of using 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in lab experiments include its high cost, limited availability, and potential for off-target effects.
Orientations Futures
Future research on 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide should focus on the development of novel therapeutic strategies for various diseases, including neurodegenerative diseases, metabolic disorders, and immune disorders. The development of new 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide analogs with improved pharmacological properties and reduced off-target effects should also be explored. Furthermore, the role of 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in the regulation of various physiological and pathological processes, including pain modulation, stress response, and neurodevelopment, should be further investigated.
Méthodes De Synthèse
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. Recombinant DNA technology involves the expression of preproPACAP in a host organism, followed by purification and enzymatic cleavage to generate 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide.
Applications De Recherche Scientifique
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has been extensively studied for its role in various physiological and pathological processes, including neuroprotection, neurodevelopment, pain modulation, stress response, and metabolic regulation. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has also been investigated for its therapeutic potential in various diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and diabetes.
Propriétés
IUPAC Name |
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-6-3-2-4-7-12)17-15(18)14-9-5-8-13(14)10-16/h2-4,6-7,11,13-14H,5,8-10,16H2,1H3,(H,17,18)/t11-,13?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVMIHUDYOMBDN-XGNXJENSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)

![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)

